![molecular formula C8H3F4NO B139505 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate CAS No. 139057-86-6](/img/structure/B139505.png)
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Overview
Description
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is an isocyanate derivative . It has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors and 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions .
Synthesis Analysis
The synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate involves the use of 4-Fluoro-3-methylphenyl isocyanate as a reactant . It participates in the synthesis of guanidinylated 2,5-dideoxystreptamine derivative .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate can be found in various databases such as ChemSpider .Chemical Reactions Analysis
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate participates as a reactant in the synthesis of guanidinylated 2,5-dideoxystreptamine derivative . It may also be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate include a density of 1.4±0.1 g/cm³, boiling point of 181.5±40.0 °C at 760 mmHg, vapour pressure of 0.9±0.3 mmHg at 25°C, enthalpy of vaporization of 41.8±3.0 kJ/mol, flash point of 68.9±17.0 °C, index of refraction of 1.450, molar refractivity of 40.8±0.5 cm³, and a molar volume of 151.8±7.0 cm³ .Scientific Research Applications
Synthesis of Biarylamine Analogs
This compound can be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines . Biarylamine analogs are important in medicinal chemistry as they are often found in biologically active compounds.
Synthesis of Urea Derivatives
It can be used to synthesize N-[trans-5-(3-cyanophenyl)bicyclo[3.1.0]hex-2-yl]-N′-[4- fluoro-3-(trifluoromethyl)phenyl]-N-[2-(3®-hydroxy-1-pyrrolidinyl]ethyl]urea . Urea derivatives have a wide range of applications in medicinal chemistry and drug design due to their ability to form hydrogen bonds with biological targets.
Synthesis of Piperazine Derivatives
This compound can also be used to synthesize N-[trans-5-(3-cyanophenyl)bicyclo[3.1.0]hex-2-yl]-N′-[4- fluoro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperazinyl)-ethyl]urea . Piperazine derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and antitumor properties.
Synthesis of Fluorescent Chemosensors
4-(Trifluoromethyl)phenyl isocyanate has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors are used in the detection and quantification of various ions and molecules.
Synthesis of Anion Sensors
It has been used in the synthesis of 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions . Anion sensors are important tools in environmental monitoring and biological research.
Synthesis of Isoquinoline Derivatives
It can be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . Isoquinoline derivatives are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Safety and Hazards
The safety and hazards associated with 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate include acute toxicity through oral, dermal, and inhalation routes, skin and eye irritation, respiratory and skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It’s known that isocyanates, in general, can react with amines to form ureas .
Mode of Action
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, like other isocyanates, reacts with amines to form ureas . This reaction is a key step in the synthesis of various compounds .
Biochemical Pathways
The compound has been used in the synthesis of pyrazine and pyrimidine analogs of biarylamines , indicating its potential involvement in these biochemical pathways.
Result of Action
The compound has been used in the synthesis of various compounds, indicating its potential role in chemical reactions .
Action Environment
It’s known that the compound is combustible and its vapors may form explosive mixtures with air . Therefore, the compound should be handled and stored carefully to ensure safety and stability.
properties
IUPAC Name |
1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPYFFRLKJUEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369881 | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139057-86-6 | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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